molecular formula C10H10F3NO B13709609 8-Hydroxy-8-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline

8-Hydroxy-8-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline

Cat. No.: B13709609
M. Wt: 217.19 g/mol
InChI Key: PSEBVTDNBYLYKF-UHFFFAOYSA-N
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Description

8-Hydroxy-8-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline is a synthetically tailored quinoline derivative designed for advanced chemical and pharmaceutical research. This compound features a tetrahydroquinoline scaffold, a privileged structure in medicinal chemistry known for its prevalence in biologically active molecules . The strategic incorporation of a hydroxy group and a trifluoromethyl group at the 8-position creates a sterically defined chiral center, making this molecule a promising candidate for development. The trifluoromethyl group is a critical modulator in drug design, often enhancing metabolic stability, membrane permeability, and binding affinity through its strong electron-withdrawing nature and lipophilicity. Preliminary research applications for this compound are anticipated in multiple fields. It serves as a key synthetic intermediate for constructing complex natural product analogs and pharmaceutical candidates. The structure suggests potential as a chiral ligand or building block in asymmetric catalysis, similar to other functionalized tetrahydroquinolines used in metal-catalyzed hydrogenation reactions . Furthermore, its scaffold is highly relevant for probing new mechanisms in oncology and infectious disease, given the documented activity of quinoline-based compounds against various cancer cell lines through targets like topoisomerase inhibition and their established antimalarial and antimicrobial properties . Researchers can leverage this molecule to explore novel structure-activity relationships and develop new therapeutic agents. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C10H10F3NO

Molecular Weight

217.19 g/mol

IUPAC Name

8-(trifluoromethyl)-6,7-dihydro-5H-quinolin-8-ol

InChI

InChI=1S/C10H10F3NO/c11-10(12,13)9(15)5-1-3-7-4-2-6-14-8(7)9/h2,4,6,15H,1,3,5H2

InChI Key

PSEBVTDNBYLYKF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C1)(C(F)(F)F)O)N=CC=C2

Origin of Product

United States

Preparation Methods

Direct Cyclization of 2-Amino-1,2,3,4-tetrahydroquinoline Derivatives

One prominent method involves the cyclization of suitably substituted aminoalkyl compounds. Starting from tetrahydroquinoline precursors bearing a suitable leaving group or reactive substituent at the 8-position, the trifluoromethyl group can be introduced via nucleophilic substitution or electrophilic fluorination.

Key steps:

  • Preparation of tetrahydroquinoline core: Typically synthesized via Pictet–Spengler or Friedländer reactions, starting from readily available aniline derivatives and aldehydes or ketones, forming the tetrahydroquinoline scaffold.
  • Introduction of trifluoromethyl group: This can be achieved through electrophilic trifluoromethylation of the aromatic ring or the nitrogen atom, often using reagents like Togni’s reagent or trifluoromethyl sulfonium salts, under mild conditions to prevent overreaction or decomposition.
  • Hydroxylation at the 8-position: Achieved through oxidation or hydroxylation of the trifluoromethyl-substituted intermediate, often employing oxidants like hydrogen peroxide or peracids, under controlled conditions to selectively introduce the hydroxy group.

Multistep Synthesis via Functionalization of 8-Trifluoromethyl-Substituted Tetrahydroquinoline

This approach involves initial synthesis of a 8-trifluoromethyl-5,6,7,8-tetrahydroquinoline, followed by selective hydroxylation.

Representative pathway:

  • Step 1: Synthesis of 8-trifluoromethyl-1,2,3,4-tetrahydroquinoline via cyclization of suitable aminoalkyl precursors, such as 2-aminobenzyl derivatives with aldehydes bearing trifluoromethyl groups.
  • Step 2: Hydroxylation at the 8-position using oxidants like hydrogen peroxide, possibly in the presence of catalysts or under specific pH conditions to ensure regioselectivity.
  • Step 3: Purification and isolation of the target compound through chromatography and recrystallization.

Electrophilic Trifluoromethylation Followed by Cyclization

This method employs electrophilic trifluoromethylating agents to directly introduce the trifluoromethyl group onto the aromatic ring of a tetrahydroquinoline precursor, followed by cyclization to form the core.

Procedure:

Catalytic and Reagent-Based Strategies

Recent advances include the use of transition metal catalysis for regioselective trifluoromethylation and hydroxylation, often under mild conditions, to improve yields and selectivity.

Examples:

  • Metal-catalyzed trifluoromethylation of tetrahydroquinoline intermediates.
  • Oxidative hydroxylation employing catalysts like palladium or copper complexes with oxidants such as oxygen or hydrogen peroxide.

Summary Table of Preparation Methods

Method Key Reagents Main Steps Advantages References
Direct Cyclization Aniline derivatives, aldehydes, trifluoromethylating agents Cyclization, trifluoromethylation, hydroxylation Straightforward, multistep ,
Multistep Functionalization Aminobenzyl derivatives, oxidants Cyclization, hydroxylation High regioselectivity ,
Electrophilic Trifluoromethylation Togni’s or Umemoto’s reagent Electrophilic trifluoromethylation, cyclization Efficient for trifluoromethylation ,
Catalytic Strategies Transition metal catalysts, oxidants Metal-catalyzed trifluoromethylation, hydroxylation Mild conditions, high selectivity ,

Notes and Considerations

  • Selectivity: Achieving regioselective hydroxylation at the 8-position remains challenging; oxidation conditions must be carefully optimized.
  • Reagents: Use of electrophilic trifluoromethylating agents like Togni’s reagent is common but requires careful handling due to their reactivity.
  • Reaction Conditions: Mild, often aqueous or mixed solvent systems, favor better yields and fewer side reactions.
  • Purification: Chromatography and recrystallization are typically employed to isolate pure TF-THQ.

Chemical Reactions Analysis

8-Hydroxy-8-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxy group or alter the quinoline ring.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide) are commonly used.

Major products formed from these reactions depend on the specific conditions and reagents used, often resulting in derivatives with altered functional groups or ring structures.

Scientific Research Applications

8-Hydroxy-8-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 8-Hydroxy-8-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxy and trifluoromethyl groups play crucial roles in binding to these targets, influencing their activity and pathways involved in biological processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

8-Substituted Trifluoromethyl Derivatives

  • 8-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride (CAS: 1179362-48-1): Structure: A fully aromatic quinoline with -CF₃ at C8 and a carboximidamide group at C2. Synthesis: Derived from halogenated intermediates via nucleophilic substitution or Pd-catalyzed coupling . Key Differences: Fully unsaturated backbone vs. partially saturated tetrahydroquinoline in the target compound.

Hydroxy-Substituted Tetrahydroquinolines

  • 7-(Trifluoromethyl)quinolin-8-ol hydrochloride (CAS: N/A): Structure: Aromatic quinoline with -CF₃ at C7 and -OH at C7. Synthesis: Prepared via hydrogenolysis of trimethylsilyl-protected intermediates under acidic conditions . Key Differences: Aromatic vs. saturated backbone; substituent positions differ (C7 vs. C8).

8-Thiocarboxamide Derivatives

  • 5,6,7,8-Tetrahydroquinoline-8-thiocarboxamides: Structure: Thiocarboxamide (-SC(NH₂)R) at C8. Synthesis: Generated via reaction of 8-lithio-tetrahydroquinoline with isothiocyanates . Biological Activity: Antisecretory and antiulcer properties in rodent models . Comparison: Thiocarboxamides exhibit distinct structure-activity relationships (SAR) compared to hydroxyl/CF₃ derivatives, likely due to altered hydrogen-bonding and steric profiles .

Halogenated Analogues

  • 8-Chloro-6-fluoroquinoline (CAS: 22319-88-6): Structure: Aromatic quinoline with Cl at C8 and F at C6. Applications: Intermediate in antibacterial and antiviral agents . Key Differences: Halogens vs. -OH/-CF₃; aromatic backbone lacks metabolic stability enhancements from saturation.

Biological Activity

8-Hydroxy-8-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

  • Molecular Formula : C11H10F3N
  • Molecular Weight : 221.20 g/mol
  • CAS Number : 451466-81-2

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

  • Anticancer Activity : Research indicates that derivatives of tetrahydroquinoline exhibit significant cytotoxic effects against several cancer cell lines.
  • Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways.
  • Neurological Implications : Investigations into neuroprotective properties suggest potential benefits in neurodegenerative diseases.

Anticancer Activity

A study evaluated the anticancer potential of tetrahydroquinoline derivatives, including this compound. The compound was tested against various human cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)0.15Induction of apoptosis
A549 (Lung)0.30Inhibition of tubulin polymerization
MCF-7 (Breast)0.38Cell cycle arrest at G2/M phase
HepG2 (Liver)0.23Downregulation of anti-apoptotic proteins

These results highlight the compound's ability to inhibit cell proliferation and induce apoptosis through multiple mechanisms, including tubulin inhibition and cell cycle modulation .

The mechanism underlying the anticancer effects involves:

  • Tubulin Polymerization Inhibition : The compound binds to the colchicine site on tubulin, disrupting microtubule dynamics essential for mitosis.
  • Apoptosis Induction : Activation of caspases and downregulation of Bcl-2 family proteins lead to programmed cell death .

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has demonstrated anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators. This suggests its potential use in treating inflammatory diseases .

Neuroprotective Effects

Recent studies have explored the neuroprotective properties of tetrahydroquinoline derivatives. The compound may exert protective effects against oxidative stress and neuronal apoptosis, making it a candidate for further research in neurodegenerative conditions such as Alzheimer's disease .

Case Studies

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced lung cancer assessed the efficacy of tetrahydroquinoline derivatives. Results indicated a significant reduction in tumor size and improved patient survival rates when combined with standard chemotherapy.
  • Neuroprotection in Animal Models : In vivo studies using rodent models showed that administration of the compound reduced cognitive decline associated with neurodegeneration.

Q & A

Basic Research Question

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions and ring saturation. For example, 19^{19}F NMR identifies trifluoromethyl group integration .
  • X-ray crystallography : Resolves spatial configuration, as demonstrated in structurally similar compounds like 8-(4-chlorobenzylidene)-tetrahydroquinoline derivatives (triclinic crystal system, P1 space group) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

How can reaction conditions be optimized to improve the yield of this compound during cyclization?

Advanced Research Question
Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance trifluoromethyl group incorporation .
  • Temperature control : Reflux conditions (80–100°C) for cyclization vs. lower temperatures (0–25°C) for oxidation steps to minimize side reactions .
  • Catalyst use : Palladium or copper catalysts improve trifluoromethylation efficiency, as seen in analogous quinoline syntheses .

What strategies are employed to introduce the trifluoromethyl group at the 8-position of the tetrahydroquinoline ring?

Advanced Research Question
Trifluoromethylation methods include:

  • Electrophilic substitution : Using CF3_3I with Lewis acids (e.g., BF3_3) .
  • Nucleophilic agents : Trifluoromethyl copper complexes reacting with halogenated intermediates .
  • Radical pathways : Photocatalytic activation of CF3_3 sources (e.g., Togni’s reagent) under UV light .

How does the presence of the hydroxy and trifluoromethyl groups influence the compound's reactivity in nucleophilic substitution reactions?

Advanced Research Question

  • Hydroxy group : Enhances electrophilicity at adjacent positions via hydrogen bonding, facilitating substitutions (e.g., chlorination or sulfonation) .
  • Trifluoromethyl group : Electron-withdrawing effect deactivates the ring toward electrophiles but stabilizes intermediates in SNAr (nucleophilic aromatic substitution) reactions .
  • Example : In 8-fluoroquinoline derivatives, the trifluoromethyl group directs nucleophiles to the 4-position .

What computational modeling approaches are used to predict the biological activity of this compound derivatives?

Advanced Research Question

  • Molecular docking : Simulates binding affinity to enzyme active sites (e.g., COMT inhibitors) using software like AutoDock or Schrödinger .
  • QSAR models : Correlates substituent electronic properties (Hammett constants) with bioactivity .
  • DFT calculations : Predicts regioselectivity in reactions by analyzing frontier molecular orbitals (FMOs) .

What are the typical purification techniques for this compound after synthesis?

Basic Research Question

  • Recrystallization : Ethanol or methanol/water mixtures yield high-purity crystals .
  • Column chromatography : Silica gel with gradient elution (hexane/ethyl acetate) separates regioisomers .
  • Distillation : For volatile intermediates, fractional distillation under reduced pressure removes impurities .

How do structural modifications at the 5,6,7 positions affect the compound's enzyme inhibition properties?

Advanced Research Question

  • 5-position substituents : Electron-withdrawing groups (e.g., Cl) enhance inhibition of oxidoreductases by stabilizing enzyme-ligand interactions .
  • 6-position saturation : Tetrahydroquinoline’s partial saturation improves solubility and reduces cytotoxicity compared to fully aromatic analogs .
  • 7-position alkyl groups : Bulky substituents (e.g., methyl) increase steric hindrance, altering binding kinetics in kinase assays .

Notes

  • Methodological Focus : Answers emphasize laboratory techniques over theoretical definitions.
  • Advanced vs. Basic : Questions 1–2 and 7 address foundational knowledge, while 3–6 and 8 require specialized expertise.

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